Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate

CAS No.: 763109-08-6

Cat. No.: VC2807176

Molecular Formula: C13H14N2O3

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 763109-08-6 |

|---|---|

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | ethyl 5-amino-4-(4-methylphenyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C13H14N2O3/c1-3-17-13(16)11-10(12(14)18-15-11)9-6-4-8(2)5-7-9/h4-7H,3,14H2,1-2H3 |

| Standard InChI Key | VLYTXOQHICAAGB-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)C)N |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)C)N |

Introduction

Chemical Identity and Physical Properties

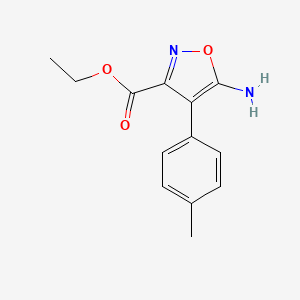

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate is a heterocyclic organic compound characterized by an isoxazole core structure with multiple functional groups attached. The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, serves as the foundational structure of this molecule. This compound features a p-tolyl group (a methyl-substituted phenyl ring) at position 4, an amino group at position 5, and an ethyl ester moiety at position 3 of the isoxazole ring. The strategic arrangement of these functional groups contributes to the compound's chemical behavior and potential applications in various chemical processes.

Basic Identifiers

The chemical identity of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate can be characterized through several standard identifiers that are essential for its proper classification, registration, and reference in scientific literature. These identifiers help researchers and professionals unambiguously identify and access information about this specific compound within the vast chemical literature landscape.

| Parameter | Value |

|---|---|

| CAS Registry Number | 763109-08-6 |

| Molecular Formula | C13H14N2O3 |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | Ethyl 5-amino-4-(4-methylphenyl)isoxazole-3-carboxylate |

The compound's unique CAS Registry Number (763109-08-6) serves as its definitive identifier in chemical databases and literature, while its molecular formula (C13H14N2O3) provides the elemental composition, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions.

Structural Characteristics

The molecular structure of Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate is characterized by several key features that define its three-dimensional arrangement and reactivity. The isoxazole heterocyclic core provides a planar, aromatic system with specific electronic distribution. The p-tolyl group at position 4 introduces hydrophobicity and potential for π-π stacking interactions, while the amino group at position 5 serves as a potential hydrogen bond donor. The ethyl ester functionality at position 3 introduces a carbonyl group that can participate in hydrogen bonding as an acceptor and can undergo various transformations typical of carboxylic acid derivatives.

Reactivity and Chemical Properties

Isoxazole Ring Reactivity

The isoxazole ring in Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate exhibits aromatic character, although it is less aromatic than benzene or pyridine. This heterocyclic system contains a weakly basic nitrogen atom and a more electronegative oxygen atom, creating a dipole across the ring. The ring can undergo electrophilic substitution reactions, although these are typically less facile than in benzene due to the electron-withdrawing effect of the heteroatoms. The N-O bond in the isoxazole ring can be cleaved under reductive conditions, potentially leading to ring opening and the formation of β-amino enones or related structures.

Functional Group Reactivity

The amino group at position 5 of the isoxazole ring serves as a nucleophilic center that can participate in various transformations, including acylation, sulfonylation, and alkylation reactions. This functionality can be exploited for further derivatization to create more complex molecular architectures. The ethyl ester group at position 3 can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, or reduction to aldehyde or alcohol oxidation states. The p-tolyl group, being relatively inert under most conditions, primarily contributes to the compound's hydrophobicity and potential for π-π stacking interactions.

Applications in Organic Synthesis and Medicinal Chemistry

Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate represents a valuable building block in organic synthesis due to its multiple functional groups that can serve as handles for further chemical transformations. The strategic positioning of these functional groups around the isoxazole core provides numerous opportunities for selective modifications and incorporation into more complex molecular frameworks.

Role as a Synthetic Intermediate

The presence of an amino group and an ester functionality makes Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate particularly valuable as a synthetic intermediate. The amino group can serve as a nucleophilic center for condensation reactions, while the ester group provides opportunities for further functionalization through hydrolysis, amidation, or reduction. These transformations can lead to diverse structural modifications, potentially generating libraries of compounds for structure-activity relationship studies in medicinal chemistry.

Current Research Status and Future Directions

The research landscape surrounding Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate reflects both accomplishments and opportunities for further investigation. While the compound has been synthesized and characterized, many aspects of its chemistry and potential applications remain to be fully explored.

Literature Gaps and Research Opportunities

The available literature on Ethyl 5-amino-4-P-tolylisoxazole-3-carboxylate reveals several knowledge gaps that present opportunities for further research. More efficient and scalable synthesis methods could be developed to improve accessibility for research purposes. Additionally, comprehensive investigation of its reactivity patterns, particularly concerning the amino group's nucleophilicity in the context of the isoxazole electronic system, would enhance understanding of its synthetic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume